molecular formula C9H12N2OS B3072744 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide CAS No. 1016875-38-9

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide

Cat. No.: B3072744
CAS No.: 1016875-38-9
M. Wt: 196.27 g/mol
InChI Key: PUSOJKFATMAGQF-UHFFFAOYSA-N
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Description

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfanyl group attached to an aminophenyl ring, which is further connected to an N-methylacetamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide typically involves the reaction of 2-aminophenyl sulfide with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles like alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and amino groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-2-(phenylsulfanyl)acetamide: Similar structure but with a phenyl group instead of an aminophenyl group.

    2-[(2-Aminophenyl)sulfanyl]benzoic acid: Contains a carboxylic acid group instead of an acetamide group.

    3-[(2-Aminophenyl)sulfanyl]propanenitrile: Features a nitrile group instead of an acetamide group.

Uniqueness

2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the sulfanyl and N-methylacetamide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSOJKFATMAGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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